molecular formula C13H16N2O5 B3956656 6-(2,5-dimethoxyphenyl)-5-nitro-2-piperidinone

6-(2,5-dimethoxyphenyl)-5-nitro-2-piperidinone

Cat. No. B3956656
M. Wt: 280.28 g/mol
InChI Key: CVLKDXLRWZVGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,5-dimethoxyphenyl)-5-nitro-2-piperidinone (also known as DNOP) is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying biochemical and physiological processes.

Mechanism of Action

The mechanism of action of DNOP involves its ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can have a variety of effects on physiological and behavioral processes. Additionally, DNOP has been shown to have some affinity for certain receptor subtypes, which may contribute to its overall effects.
Biochemical and Physiological Effects:
DNOP has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, DNOP has been shown to increase heart rate and blood pressure, as well as affect glucose metabolism. Additionally, DNOP has been shown to have some anti-inflammatory effects, which may be of interest in the study of various diseases and conditions.

Advantages and Limitations for Lab Experiments

One advantage of using DNOP in lab experiments is its ability to selectively inhibit the reuptake of dopamine, norepinephrine, and serotonin. This can allow researchers to study the role of these neurotransmitters in various physiological and behavioral processes. Additionally, DNOP has been shown to have some anti-inflammatory effects, which may be of interest in the study of various diseases and conditions. However, one limitation of using DNOP in lab experiments is its potential for toxicity at high doses. Careful dosing and monitoring is required to ensure the safety of researchers and subjects.

Future Directions

There are many potential future directions for research involving DNOP. One area of interest is in the study of the role of neurotransmitters in various diseases and conditions, such as depression, anxiety, and addiction. Additionally, DNOP may have potential as a therapeutic agent for certain conditions, such as inflammation and pain. Further research is needed to fully understand the potential applications of DNOP in these areas.

Scientific Research Applications

DNOP has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of neurotransmitter systems in the brain. DNOP has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which can lead to increased levels of these neurotransmitters in the brain. This effect has been used to study the role of these neurotransmitters in various physiological and behavioral processes.

properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-5-nitropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-19-8-3-5-11(20-2)9(7-8)13-10(15(17)18)4-6-12(16)14-13/h3,5,7,10,13H,4,6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLKDXLRWZVGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(CCC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668479
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2,5-dimethoxyphenyl)-5-nitro-2-piperidinone
Reactant of Route 2
6-(2,5-dimethoxyphenyl)-5-nitro-2-piperidinone
Reactant of Route 3
6-(2,5-dimethoxyphenyl)-5-nitro-2-piperidinone
Reactant of Route 4
6-(2,5-dimethoxyphenyl)-5-nitro-2-piperidinone
Reactant of Route 5
6-(2,5-dimethoxyphenyl)-5-nitro-2-piperidinone
Reactant of Route 6
6-(2,5-dimethoxyphenyl)-5-nitro-2-piperidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.